Product packaging for 2-(4-Trifluoromethylphenyl)piperazine(Cat. No.:CAS No. 185110-19-4)

2-(4-Trifluoromethylphenyl)piperazine

Numéro de catalogue: B067148
Numéro CAS: 185110-19-4
Poids moléculaire: 230.23 g/mol
Clé InChI: NLNCQJXRJLNBOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Trifluoromethylphenyl)piperazine is a phenylpiperazine-based compound of significant interest in pharmacological and neurochemical research. It is primarily investigated for its potent and selective activity on serotonergic (5-HT) receptor systems. Studies indicate it acts as a full agonist at several serotonin receptor subtypes, including 5-HT 1B and 5-HT 2C , while demonstrating affinity for 5-HT 1A and 5-HT 2A receptors. Its core mechanism involves serving as a serotonin receptor agonist, which allows researchers to probe the complex roles of serotonin in various physiological and behavioral pathways. This compound is a valuable tool for scientific investigations into serotonin-mediated neurotransmission, receptor function, and signal transduction. Its applications extend to studies on animal models of aggression, anxiety, feeding behavior, and nociception. Furthermore, this compound is a key reference standard in forensic and analytical chemistry for the identification and characterization of new psychoactive substances (NPS). The presence of the trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, making it a useful structural motif in medicinal chemistry research. This product is intended For Research Use Only and is strictly for use in controlled laboratory settings by qualified professionals. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F3N2 B067148 2-(4-Trifluoromethylphenyl)piperazine CAS No. 185110-19-4

Propriétés

IUPAC Name

2-[4-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15-16H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNCQJXRJLNBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394752
Record name 2-(4-Trifluoromethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185110-19-4
Record name 2-[4-(Trifluoromethyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185110-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Trifluoromethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185110-19-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthesis of Bis(2-Chloroethyl)amine

Diethanolamine reacts with thionyl chloride (SOCl₂) at 55–65°C to form bis(2-chloroethyl)amine. The reaction is conducted in an aprotic solvent such as chloroform or 1,2-dichloroethane, achieving near-quantitative conversion due to the high electrophilicity of SOCl₂.

Ring-Closure Reaction

Bis(2-chloroethyl)amine is combined with 4-trifluoromethylaniline in solvents like n-butanol or diethylene glycol monomethyl ether. Heating the mixture to 120–160°C for 12–15 hours induces cyclization, yielding 4-trifluoromethylphenylpiperazine hydrochloride. Neutralization with sodium hydroxide, sodium carbonate, or ammonia liberates the free base, which is purified via vacuum distillation to >99% purity.

Key Data:

  • Solvent Optimization: n-Butanol yields 56% product, while diethylene glycol monomethyl ether improves yields to 60.6%.

  • Temperature Dependence: Reactions at 150°C reduce side products compared to lower temperatures.

  • Scale-Up: Pilot-scale syntheses (1.5 kg starting material) maintain yields >75%.

SN2 Disubstitution Using 1-(Chloromethyl)-4-Aza-1-Azoniabicyclo[2.2.2]Octane (CAABC)

A novel three-component SN2 reaction, reported by Huang et al., enables the direct incorporation of a trifluoromethylphenyl group into a piperazine scaffold. This method employs CAABC as a piperazine precursor, reacting with disulfides and trimethylsilyl cyanide (TMSCN) in ethanol at 100°C.

Reaction Mechanism

The process involves nucleophilic displacement at the quaternary nitrogen of CAABC by a thiolate anion, followed by cyanide substitution. This one-pot strategy avoids intermediate isolation, streamlining the synthesis.

Key Data:

  • Yield: 90% with cesium carbonate as base.

  • Solvent Effects: Ethanol outperforms methanol due to better solubility of intermediates.

  • Purification: Simple filtration and washing suffice, avoiding chromatography.

Comparative Analysis of Methodologies

Parameter Cyclization Method SN2 Disubstitution
Yield 56–75%90%
Reaction Time 12–15 hours3 hours
Solvent n-Butanol/DEGMMEEthanol
Purification Complexity Moderate (distillation)Low (filtration)
Scalability HighModerate

The SN2 method offers superior efficiency and simpler workup but requires specialized reagents like CAABC. In contrast, the cyclization route uses commercially available starting materials, favoring industrial-scale production.

Role of Solvent and Temperature in Reaction Optimization

Solvent Selection

Polar aprotic solvents (e.g., diethylene glycol monomethyl ether) enhance cyclization rates by stabilizing charged intermediates. Ethanol’s protic nature in the SN2 method facilitates nucleophilic substitution while minimizing side reactions.

Thermal Stability

Elevated temperatures (>120°C) are critical for cyclization to overcome kinetic barriers, whereas the SN2 reaction proceeds efficiently at 100°C due to lower activation energy .

Analyse Des Réactions Chimiques

2-(4-Trifluoromethylphenyl)piperazine undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Synthesis of 2-(4-Trifluoromethylphenyl)piperazine

The synthesis of this compound typically involves the reaction of 4-trifluoromethylaniline with piperazine under controlled conditions. Various methods have been reported to optimize yield and purity:

  • Method Overview :
    • Reactants : 4-trifluoromethylaniline and piperazine.
    • Conditions : Utilization of solvents such as toluene or diethylene glycol monomethyl ether at elevated temperatures (120°C to 160°C) for ring closure reactions.
    • Yield Improvement : The method emphasizes reducing by-products and enhancing the overall yield through careful control of reaction conditions .

Psychostimulant Properties

TFMPP is often studied for its psychostimulant effects, particularly in combination with other piperazines like benzylpiperazine (BZP). Research indicates that:

  • Mechanism of Action : TFMPP acts on serotonin receptors, leading to increased extracellular levels of neurotransmitters such as dopamine and serotonin .
  • Clinical Observations : Case studies have documented dissociative symptoms and sympathomimetic toxicity associated with recreational use, suggesting a need for regulatory review .

Therapeutic Potential

TFMPP's interaction with neurotransmitter systems positions it as a candidate for various therapeutic applications:

  • Antidepressant Effects : Studies have shown that TFMPP may exhibit antidepressant-like effects in animal models by modulating serotonergic pathways .
  • Anxiolytic Properties : Research indicates potential anxiolytic effects, making it a subject of interest for anxiety disorder treatments .

Case Studies on Toxicity

Toxicological evaluations have highlighted the risks associated with TFMPP usage:

  • Case Report Analysis : A series of cases documented adverse effects following recreational use, including increased heart rate and hypertension. Patients showed significant improvement within hours post-administration .
  • Metabolic Pathways : Investigations into TFMPP metabolism revealed its rapid conversion to various metabolites, some of which may contribute to its psychoactive effects .

Comparative Analysis of Related Compounds

To better understand the unique properties of TFMPP, a comparison with other piperazine derivatives is useful. The table below summarizes key characteristics:

Compound NameStructurePrimary UseNotable Effects
This compoundTFMPPRecreational drug, researchSerotonergic activity
Benzylpiperazine (BZP)BZPRecreational drugStimulant effects
1-(3-Chlorophenyl)piperazineCPPResearch on anxietyAnxiolytic properties

Conclusion and Future Directions

The compound this compound holds significant promise in both pharmacological research and therapeutic applications. Its complex interactions within the central nervous system necessitate further investigation into its safety profile and potential medical uses. Continued research may lead to novel treatments for mood disorders and anxiety-related conditions.

Mécanisme D'action

The mechanism of action of 2-(4-Trifluoromethylphenyl)piperazine involves its interaction with various molecular targets, particularly serotonin receptors. It has affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. It functions as a full agonist at most of these sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist. This interaction leads to the modulation of serotonin levels and subsequent physiological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Phenylpiperazines

Piperazine derivatives with fluorinated phenyl groups are widely explored for their neuropharmacological profiles. Key comparisons include:

Compound Name Substituent(s) Primary Target(s) Affinity/Activity (IC₅₀ or EC₅₀) Selectivity (DAT/SERT) Reference
GBR 12909 bis(4-fluorophenyl)methoxy Dopamine Transporter (DAT) 8.0 nM (DAT binding) 88-fold (DAT > SERT)
Compound 33 (racemic) 3-fluorophenyl DAT Comparable to GBR 12909 Higher DAT selectivity
2-(4-Fluorophenyl)piperazine 4-fluorophenyl Sigma receptors, DAT Modulates NMDA-stimulated DA release Not reported
1-(2-Fluorophenyl)piperazine 2-fluorophenyl Serotonin Transporter (SERT) High SERT affinity SERT > DAT
Bridged Piperazine (Compound 7) N-methyl, rigidified scaffold DAT 8.0 nM (DAT binding) 93-fold (DAT > SERT)

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in 2-(4-Trifluoromethylphenyl)piperazine likely enhances metabolic stability compared to fluorine-substituted analogs, as seen in flunarizine metabolism studies .
  • Positional Effects : Para-substituted fluorophenyl groups (e.g., GBR 12909) favor DAT affinity, while ortho-substitution (e.g., 2-fluorophenyl) shifts selectivity toward SERT .
  • Rigidification : Bridged piperazines (e.g., Compound 7) improve DAT binding and selectivity by reducing conformational flexibility .
Dopamine Transporter (DAT) Ligands

GBR 12909 and its analogs are benchmark DAT inhibitors. Bridged piperazine derivatives (e.g., Compound 7) exhibit DAT IC₅₀ values of 8.0 nM, comparable to GBR 12909, but with enhanced selectivity (93-fold DAT/SERT) due to structural constraints . In contrast, racemic Compound 33 (3-fluorophenyl analog) shows similar DAT affinity but lacks detailed selectivity data .

Pharmacokinetic and Metabolic Considerations
  • Oxidative Metabolism : Piperazine rings are susceptible to oxidation. The trifluoromethyl group may slow hepatic clearance compared to fluorine, as fluorinated compounds like flunarizine undergo cytochrome P450-mediated N-dealkylation .
  • Environmental Persistence: Piperazine-containing drugs (e.g., fluoroquinolones) are oxidized by manganese oxides at the piperazine moiety, suggesting environmental degradation pathways .
Behavioral and Therapeutic Implications
  • Self-Administration : GBR 12909 and its analogs maintain self-administration in primates, correlating with DAT affinity and reinforcing effects akin to cocaine .
  • Sigma Receptor Modulation : Fluorophenylpiperazines (e.g., 2-(4-fluorophenyl)piperazine) enhance NMDA-stimulated dopamine release, implicating sigma receptors in motor function regulation .

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl vs.
  • Substituent Position : Para-substitution optimizes DAT affinity, while meta- or ortho-substitutions alter selectivity toward SERT or sigma receptors .
  • Rigid Scaffolds : Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) enhance DAT binding by restricting rotational freedom .

Activité Biologique

2-(4-Trifluoromethylphenyl)piperazine, a piperazine derivative, has garnered attention in medicinal chemistry due to its significant biological activities, particularly its interaction with serotonin receptors. This compound is characterized by a piperazine ring substituted at the 1-position with a 4-trifluoromethylphenyl group, which enhances its lipophilicity and influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and associated case studies.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, specifically acting as an agonist. Research indicates that it inhibits the binding of tritiated serotonin to rat brain membranes in vitro, suggesting a decrease in serotonin turnover without altering overall serotonin levels in the brain. This modulation leads to significant changes in various neurotransmitter systems and physiological responses:

  • Increased plasma levels of adrenocorticotropin (ACTH) and arginine vasopressin (AVP).
  • Alterations in hypothalamic content of corticotropin-releasing factor (CRF) and AVP.

These interactions underscore the compound's potential role in treating disorders related to serotonin dysregulation, such as depression and anxiety.

Pharmacological Effects

This compound has been studied for its psychopharmacological effects due to its influence on serotonin pathways. The compound's agonistic action on serotonin receptors positions it as a candidate for exploring serotonergic mechanisms underlying stress responses and neuroendocrine regulation.

Potential Therapeutic Applications

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Antidepressant : Its modulation of serotonin turnover may alleviate symptoms of depression.
  • Anxiolytic : By influencing neurotransmitter levels, it may reduce anxiety.
  • Antipsychotic : Its effects on dopamine and serotonin pathways could be beneficial in treating psychotic disorders.

Case Studies

A review of clinical case studies highlights the compound's impact when used recreationally in combination with other substances. For instance, a study reported cases of toxicity associated with the recreational use of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) alongside benzylpiperazine (BZP). Symptoms included dissociative effects and sympathomimetic toxicity, indicating potential risks associated with misuse .

Another investigation explored the pharmacological effects of piperazine derivatives, including this compound, emphasizing their role in modulating central nervous system functions and their implications for drug development .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for binding affinity to target proteins. The piperazine moiety itself is a promising scaffold for developing new therapeutic agents due to its versatility in modifying biological activity .

Table: Summary of Biological Activities

Activity TypeMechanismReference
Serotonin Receptor AgonistInhibits binding of tritiated serotonin
Increases ACTH & AVP LevelsModulates neuroendocrine response
Psychopharmacological EffectsPotential antidepressant/anxiolytic
Toxicity ReportsAssociated with recreational use

Q & A

Q. 1.1. What are the established synthetic routes and characterization methods for 2-(4-Trifluoromethylphenyl)piperazine?

Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Synthetic Protocol : Reacting piperazine with 4-trifluoromethylphenyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Characterization : Confirmed via elemental analysis , ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–7.6 ppm), and mass spectrometry (MW: ~230 g/mol) .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λmax ≈ 264 nm) ensures ≥98% purity .

Q. 1.2. What analytical techniques are recommended for distinguishing structural isomers of trifluoromethylphenylpiperazine analogs?

Answer:

  • Raman Microspectroscopy : Parameters optimized at 20 mW laser power and 128–256 scans resolve isomers (e.g., 2-TFMPP vs. 4-TFMPP) via unique spectral fingerprints. Multivariate analysis (PCA/LDA) separates isomers with >99% variance explained .
  • GC-MS : Electron ionization (EI) mass spectra differentiate isomers using fragment patterns (e.g., m/z 180 for phenylpiperazine backbone) .

Q. 1.3. What pharmacological activities are associated with this compound in preclinical models?

Answer:

  • Serotonergic Activity : High affinity for 5-HT1A receptors due to coplanar aryl-piperazine conformation, with potential anxiolytic/antidepressant effects .
  • Antiplatelet Effects : Demonstrated in vitro via inhibition of ADP-induced platelet aggregation, linked to trifluoromethyl group’s electron-withdrawing properties .
  • Local Anesthetic Activity : In infiltration anesthesia models, modified derivatives showed prolonged duration but reduced potency compared to lidocaine (Table V, ).

Advanced Research Questions

Q. 2.1. How can structural modifications of this compound reconcile contradictions between predicted and observed biological activity?

Answer:

  • Case Study : Beta-cyclodextrin-modified derivatives exhibited reduced toxicity but diminished antiplatelet activity due to steric hindrance .
  • Methodology :
    • Computational Docking : Compare binding poses of parent vs. modified structures at target receptors (e.g., 5-HT1A).
    • In Vitro Assays : Validate activity using platelet-rich plasma (PRP) aggregation tests and receptor-binding assays .
    • SAR Analysis : Correlate trifluoromethyl position (para vs. meta) with logP and bioavailability .

Q. 2.2. What experimental strategies optimize CO₂ capture efficiency using piperazine derivatives in flue gas systems?

Answer:

  • Promoter Role : Piperazine enhances CO₂ absorption kinetics in K₂CO₃-based solvents by forming carbamate intermediates. Optimal conditions:
    • Concentration : 0.1–0.5 M piperazine in 30% K₂CO₃.
    • Temperature : 40–50°C to balance reaction rate and solvent volatility .
  • Membrane Contactors : PTFE hollow-fiber membranes achieve >90% CO₂ removal at gas/liquid flow rates of 0.1–0.3 L/min .

Q. 2.3. How do supramolecular interactions influence the crystallographic stability of piperazine inclusion complexes?

Answer:

  • Crystal Engineering : Piperazine forms stable host-guest complexes via hydrogen bonding (N–H⋯O) and π-π stacking.
  • Thermal Analysis : Differential scanning calorimetry (DSC) shows decomposition >200°C for β-cyclodextrin-piperazine complexes .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 25% H-bond contribution) to predict solubility and stability .

Q. 2.4. What methodologies resolve discrepancies in reported cytotoxicity data for piperazine derivatives?

Answer:

  • Standardized Assays : Use MTT/PrestoBlue on >3 cell lines (e.g., HEK293, HepG2) with IC₅₀ normalization to controls .
  • Metabolic Stability : Incubate compounds with liver microsomes (e.g., rat CYP450 isoforms) to assess metabolite interference .
  • Data Harmonization : Apply Consensus Activity Index (CAI) to aggregate results from heterogeneous studies .

Q. 2.5. How can computational models predict the protonation state and pharmacokinetics of piperazine-containing PROTACs?

Answer:

  • pKa Prediction : Tools like MoKa or Sirius T3 predict piperazine’s basicity (experimental pKa ~9.5). Substituents (e.g., trifluoromethyl) lower pKa by 0.5–1.0 units .
  • PROTAC Design : Linker protonation at lysosomal pH (~4.5) affects ternary complex formation. Molecular dynamics (MD) simulations optimize linker flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Trifluoromethylphenyl)piperazine
Reactant of Route 2
2-(4-Trifluoromethylphenyl)piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.